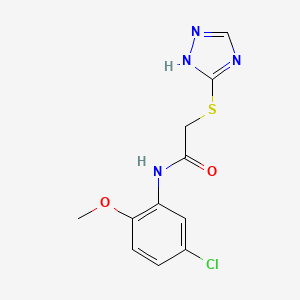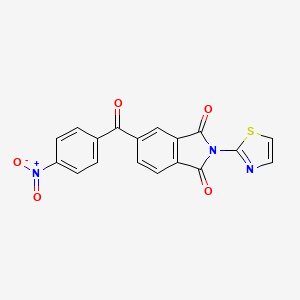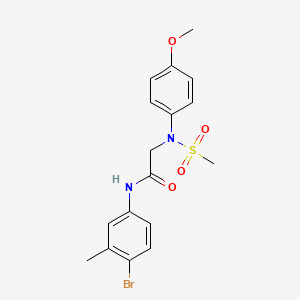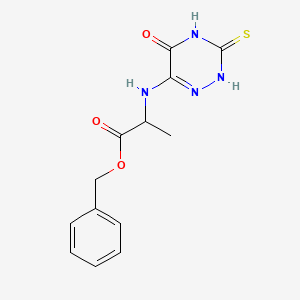
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide, also known as CTZ, is a chemical compound that has been extensively studied for its potential therapeutic applications. CTZ belongs to the class of compounds called triazole-thioacetanilides, which have been shown to exhibit a wide range of biological activities.
作用機序
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has also been shown to inhibit the activity of the protein kinase C (PKC) signaling pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have various biochemical and physiological effects, depending on the specific application. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to induce apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. In infectious diseases, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have antibacterial and antifungal properties. In neurological disorders, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have potential as a neuroprotective agent.
実験室実験の利点と制限
The advantages of using N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in lab experiments include its well-studied and established synthesis method, as well as its potential therapeutic applications in various fields. However, the limitations of using N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide. In cancer research, further studies are needed to fully understand the mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its potential as a therapeutic agent. In infectious diseases, further studies are needed to determine the efficacy of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide against various bacterial and fungal strains. In neurological disorders, further studies are needed to determine the potential neuroprotective effects of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide and its potential as a therapeutic agent.
合成法
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide involves the reaction of 2-amino-5-chloro-2-methoxybenzoic acid with thiosemicarbazide, followed by cyclization with sodium nitrite and hydrochloric acid. The resulting compound is then acetylated with acetic anhydride to yield N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide.
科学的研究の応用
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied for its potential therapeutic applications in various fields, including cancer research, infectious diseases, and neurological disorders. In cancer research, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in cancer cells. In infectious diseases, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been studied for its antibacterial and antifungal properties. In neurological disorders, N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide has been shown to have potential as a neuroprotective agent.
特性
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4O2S/c1-18-9-3-2-7(12)4-8(9)15-10(17)5-19-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMCACIBXHWDVLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[1-(4-chloro-3-fluorobenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4891587.png)
![N-[2-(4-methoxyphenyl)ethyl]-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4891593.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-fluorobenzamide](/img/structure/B4891603.png)
![2-[5-(4-chlorophenyl)-2H-tetrazol-2-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B4891604.png)
![N~1~-(2-furylmethyl)-N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4891630.png)


![N-[4-({[4-(2-oxo-1-piperidinyl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B4891641.png)

![5-[(4-acetylphenoxy)methyl]-N-(3-isopropoxypropyl)-3-isoxazolecarboxamide](/img/structure/B4891651.png)
![1-(4-ethylbenzyl)-4-[(2-naphthyloxy)acetyl]piperazine oxalate](/img/structure/B4891661.png)
![8-{2-[2-(2-bromophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4891681.png)
![2-{[3-(3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}-6-methoxyphenol](/img/structure/B4891684.png)
![2-{[2-(4-methoxyphenyl)-4-quinazolinyl]amino}ethanol hydrochloride](/img/structure/B4891687.png)